molecular formula C9H11NO3 B14617299 6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid CAS No. 59601-32-0

6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid

Cat. No.: B14617299
CAS No.: 59601-32-0
M. Wt: 181.19 g/mol
InChI Key: GFGUYHFGMFTIAB-UHFFFAOYSA-N
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Description

6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hexahydroindole ring system with a carboxylic acid group at the 7th position and a keto group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids . Another method includes the reduction, acylation, and cyclization steps, resulting in an overall yield of 42% .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The use of catalytic amounts of sulfuric acid during esterification reactions is a common practice .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . This inhibition can lead to reduced levels of uric acid, making it a potential therapeutic agent for conditions like gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid is unique due to its specific structural features, such as the hexahydroindole ring system and the presence of both a keto and carboxylic acid group

Properties

CAS No.

59601-32-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

6-hydroxy-3,3a,4,5-tetrahydro-2H-indole-7-carboxylic acid

InChI

InChI=1S/C9H11NO3/c11-6-2-1-5-3-4-10-8(5)7(6)9(12)13/h5,11H,1-4H2,(H,12,13)

InChI Key

GFGUYHFGMFTIAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=NCCC21)C(=O)O)O

Origin of Product

United States

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